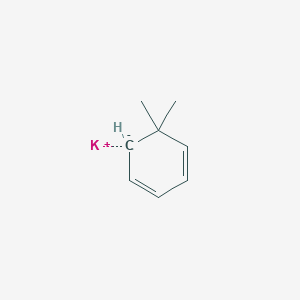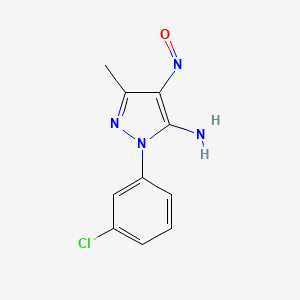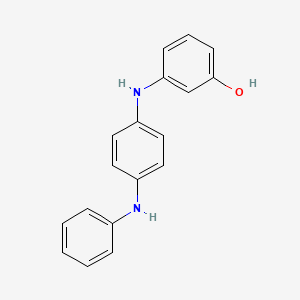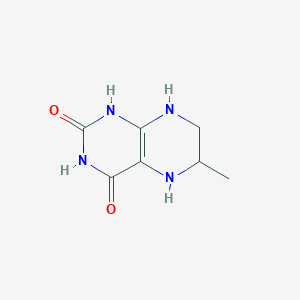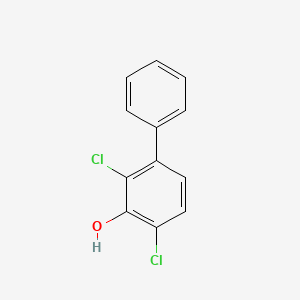
2,6-Dichloro-3-phenylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-3-phenylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two chlorine atoms and a phenyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Dichloro-3-phenylphenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,6-dichlorophenol with phenyl magnesium bromide (Grignard reagent) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as diethyl ether or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-3-phenylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in the formation of various substituted phenols.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-3-phenylphenol has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-3-phenylphenol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or disrupt cellular processes by interacting with cellular membranes. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichlorophenol: Lacks the phenyl group and has different chemical properties.
3,5-Dichloro-2-hydroxybenzaldehyde: Contains an aldehyde group instead of a phenyl group.
2,6-Dichloro-4-nitrophenol: Contains a nitro group, which significantly alters its reactivity.
Uniqueness
2,6-Dichloro-3-phenylphenol is unique due to the presence of both chlorine atoms and a phenyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
79900-36-0 |
|---|---|
Molekularformel |
C12H8Cl2O |
Molekulargewicht |
239.09 g/mol |
IUPAC-Name |
2,6-dichloro-3-phenylphenol |
InChI |
InChI=1S/C12H8Cl2O/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7,15H |
InChI-Schlüssel |
LMLNIUFIOUEWKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


phosphanium chloride](/img/structure/B14416884.png)
![[(Cyclohexylidenemethoxy)methyl]benzene](/img/structure/B14416895.png)

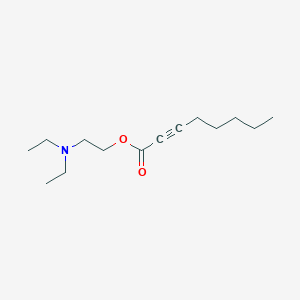
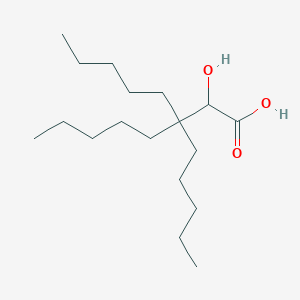
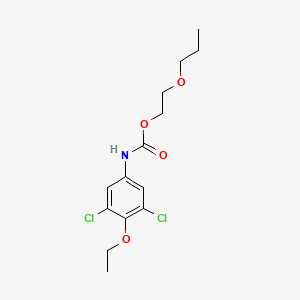

![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14416930.png)
